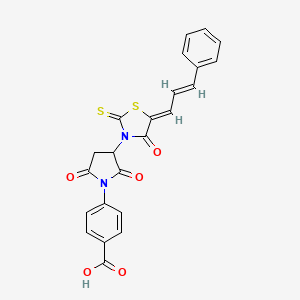
4-(2,5-dioxo-3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)pyrrolidin-1-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,5-dioxo-3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)pyrrolidin-1-yl)benzoic acid is a useful research compound. Its molecular formula is C23H16N2O5S2 and its molecular weight is 464.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(2,5-dioxo-3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)pyrrolidin-1-yl)benzoic acid is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a thiazolidinone moiety fused with a pyrrolidine ring and a benzoic acid derivative. Its synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. For example, the synthesis of similar thiazolidinone derivatives has been reported to involve the reaction of isothiocyanates with amines and carboxylic acids under controlled conditions .
Anticancer Activity
Research indicates that derivatives of thiazolidinones exhibit significant anticancer properties. A study focused on similar pyrrolidine-thiazolidinone hybrids demonstrated potent anti-leukemic activity, suggesting that the structural features of these compounds contribute to their efficacy against cancer cells . The mechanism often involves the induction of apoptosis in cancerous cells through the modulation of various signaling pathways.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes involved in neurodegenerative diseases. For instance, related compounds have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the treatment of Alzheimer’s disease. The inhibition potency is often expressed in terms of IC50 values, indicating the concentration required to inhibit 50% of enzyme activity. Some studies report IC50 values in the micromolar range for similar compounds, highlighting their potential as therapeutic agents .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Compounds with similar structures have been shown to activate apoptotic pathways in cancer cells, leading to cell death.
- Enzyme Inhibition : The ability to inhibit cholinesterase enzymes suggests a mechanism that may enhance cholinergic signaling in neurodegenerative conditions.
- Antioxidant Properties : Some derivatives exhibit antioxidant activity, which can protect cells from oxidative stress, a factor in various diseases.
Case Studies
- Anti-Leukemic Activity : A study on pyrrolidine-thiazolidinone hybrids revealed that these compounds significantly reduced cell viability in leukemia cell lines. The study utilized various assays to confirm the induction of apoptosis and cell cycle arrest, demonstrating the potential for these compounds in cancer therapy .
- Cholinesterase Inhibition : Research on related thiazolidinone compounds indicated effective inhibition of AChE and BChE, with some derivatives showing better efficacy than established drugs like Rivastigmine. This suggests potential applications in treating cognitive disorders associated with Alzheimer’s disease .
Data Summary
特性
IUPAC Name |
4-[2,5-dioxo-3-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]pyrrolidin-1-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O5S2/c26-19-13-17(20(27)24(19)16-11-9-15(10-12-16)22(29)30)25-21(28)18(32-23(25)31)8-4-7-14-5-2-1-3-6-14/h1-12,17H,13H2,(H,29,30)/b7-4+,18-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEACUNPOHWAFM-DFBITEFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)C(=O)O)N3C(=O)C(=CC=CC4=CC=CC=C4)SC3=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)C(=O)O)N3C(=O)/C(=C/C=C/C4=CC=CC=C4)/SC3=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














